N-[(E)-(4-bromophenyl)methylidene]-2-phenyl-1H-benzimidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-BROMOPHENYL)-N-(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)METHANIMINE is a synthetic organic compound that belongs to the class of imines This compound is characterized by the presence of a bromophenyl group and a benzodiazole moiety, which are connected through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-BROMOPHENYL)-N-(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)METHANIMINE typically involves the condensation reaction between an aldehyde and an amine. The reaction can be carried out under mild conditions, often in the presence of a catalyst such as an acid or base. The general reaction scheme is as follows:
Starting Materials: 4-bromobenzaldehyde and 2-phenyl-1H-1,3-benzodiazol-5-amine.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, at room temperature or slightly elevated temperatures.
Catalyst: A catalytic amount of acetic acid or hydrochloric acid can be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (E)-1-(4-BROMOPHENYL)-N-(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)METHANIMINE may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-BROMOPHENYL)-N-(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while reduction may produce benzodiazole amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of (E)-1-(4-BROMOPHENYL)-N-(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)METHANIMINE depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-Chlorophenyl)-N-(2-phenyl-1H-1,3-benzodiazol-5-yl)methanimine
- (E)-1-(4-Fluorophenyl)-N-(2-phenyl-1H-1,3-benzodiazol-5-yl)methanimine
- (E)-1-(4-Methylphenyl)-N-(2-phenyl-1H-1,3-benzodiazol-5-yl)methanimine
Uniqueness
The uniqueness of (E)-1-(4-BROMOPHENYL)-N-(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)METHANIMINE lies in the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding and other interactions that may enhance the compound’s properties compared to its analogs.
Properties
Molecular Formula |
C20H14BrN3 |
---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-(2-phenyl-3H-benzimidazol-5-yl)methanimine |
InChI |
InChI=1S/C20H14BrN3/c21-16-8-6-14(7-9-16)13-22-17-10-11-18-19(12-17)24-20(23-18)15-4-2-1-3-5-15/h1-13H,(H,23,24) |
InChI Key |
QOFYIMSYMSYNBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N=CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.